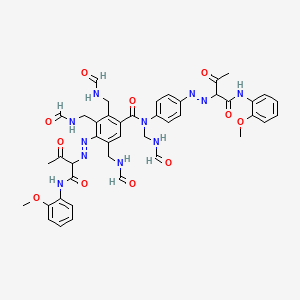
Benzamide, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-, tetrakis((formylamino)methyl) deriv.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-, tetrakis((formylamino)methyl) deriv is a complex organic compound characterized by its intricate structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-, tetrakis((formylamino)methyl) deriv. involves multiple steps, including the formation of azo bonds and the incorporation of methoxyphenyl groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized under specific conditions.
Reduction: The azo bonds can be reduced to amines.
Substitution: The benzamide moiety can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions often involve specific solvents and controlled temperatures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding amines.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxyphenyl groups and azo bonds play crucial roles in its activity, influencing its binding affinity and reactivity with biological molecules. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide structures but different substituents.
Azo compounds: Molecules containing azo bonds with varying functional groups.
Methoxyphenyl derivatives: Compounds featuring methoxyphenyl groups with different core structures.
Uniqueness
This compound is unique due to its combination of benzamide, azo, and methoxyphenyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse reactivity and interactions, making it a valuable compound in various scientific fields.
Properties
CAS No. |
68155-46-4 |
|---|---|
Molecular Formula |
C43H45N11O11 |
Molecular Weight |
891.9 g/mol |
IUPAC Name |
N,2,3,5-tetrakis(formamidomethyl)-4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-N-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C43H45N11O11/c1-26(59)38(41(61)48-34-9-5-7-11-36(34)64-3)51-50-29-13-15-30(16-14-29)54(21-47-25-58)43(63)31-17-28(18-44-22-55)40(33(20-46-24-57)32(31)19-45-23-56)53-52-39(27(2)60)42(62)49-35-10-6-8-12-37(35)65-4/h5-17,22-25,38-39H,18-21H2,1-4H3,(H,44,55)(H,45,56)(H,46,57)(H,47,58)(H,48,61)(H,49,62) |
InChI Key |
ZXBGYAPYJMCSED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=CC=C(C=C2)N(CNC=O)C(=O)C3=C(C(=C(C(=C3)CNC=O)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4OC)CNC=O)CNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















